molecular formula C8H17Cl B100781 2-Chlorooctane, (+)- CAS No. 16844-08-9

2-Chlorooctane, (+)-

Cat. No. B100781
Key on ui cas rn: 16844-08-9
M. Wt: 148.67 g/mol
InChI Key: HKDCIIMOALDWHF-QMMMGPOBSA-N
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Patent
US08946278B2

Procedure details

Isopropylmagnesium chloride (1.20 ml, 2.40 mmol) was added dropwise to a solution of methyl 4,5-dibromo-2-furancarboxylate (568 mg, 2.0 mmol) in Tetrahydrofuran (THF) (16 ml) at 0° C. The resulting mixture was stirred at this temperature for 30 min and then cooled to −78° C. A solution of hexylchloroethane (568 mg, 2.401 mmol) in THF (1 mL) was added dropwise, and the resulting mixture was stirred at this temperature for 1 hr. The reaction was quenched with addition of NH4Cl (sat. aq) and the resulting mixture was stirred at rt overnight. Ether and water were added and the aqueous layer was discarded. The organic layer was washed with brine, dried (Na2SO4) and concentrated to give 0.34 g of the product containing its isopropyl ester.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
568 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Mg][Cl:5])(C)C.[Br:6][C:7]1[CH:8]=[C:9]([C:13]([O:15][CH3:16])=[O:14])[O:10][C:11]=1Br.C(C(Cl)C)CCCCC>O1CCCC1>[Br:6][C:7]1[CH:8]=[C:9]([C:13]([O:15][CH3:16])=[O:14])[O:10][C:11]=1[Cl:5]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
568 mg
Type
reactant
Smiles
BrC=1C=C(OC1Br)C(=O)OC
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
568 mg
Type
reactant
Smiles
C(CCCCC)C(C)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at this temperature for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with addition of NH4Cl (sat. aq)
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at rt overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Ether and water were added
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(OC1Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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